1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-26-15-4-2-3-14(11-15)16-12-17-18(20-7-10-23(17)21-16)22-8-5-13(6-9-22)19(24)25/h2-4,7,10-13H,5-6,8-9H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPVHUOUYWWPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or similar compounds under acidic or basic conditions.
Attachment of the 3-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrazine core is reacted with 3-methoxyphenyl halides in the presence of a base.
Formation of the Piperidine Carboxylic Acid Moiety: This involves the reaction of the intermediate with piperidine derivatives, followed by carboxylation reactions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The pyrazolo[1,5-a]pyrazine core can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Hydrogenated pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research has indicated that 1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid exhibits several biological activities:
Anticancer Properties
The compound has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation. Studies suggest that it may target pathways associated with tumor growth and metastasis.
Neuroprotective Effects
The structural characteristics of the compound imply potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. Its antioxidant properties may protect neuronal cells from oxidative stress-induced apoptosis.
Enzymatic Inhibition
Preliminary studies indicate that this compound may possess enzymatic inhibitory activity, making it a candidate for further investigation in drug development targeting various diseases.
Applications in Drug Discovery
Given its diverse biological activities, this compound serves as a valuable scaffold in drug discovery. Its derivatives can be synthesized to enhance specific interactions with biological targets, leading to improved therapeutic profiles.
Material Science Applications
Recent research has also explored the use of pyrazolo[1,5-a]pyrazine derivatives in material sciences due to their photophysical properties. These compounds can be utilized in developing new materials with unique optical characteristics.
Case Studies and Research Findings
Several studies have investigated the applications of compounds similar to 1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid:
- Antitumor Activity : A study published in Molecules highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their potential as antitumor agents through selective inhibition of cancer cell lines .
- Neuroprotective Mechanisms : Research involving SH-SY5Y cells demonstrated that derivatives of this compound effectively reduced oxidative damage at low concentrations, suggesting protective roles against neurodegenerative diseases .
- Enzymatic Activity : Investigations into the enzymatic inhibitory properties revealed that certain derivatives could inhibit key enzymes involved in metabolic pathways related to cancer progression .
Mechanism of Action
The mechanism by which 1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The methoxyphenyl group may enhance binding affinity to certain targets, while the pyrazolo[1,5-a]pyrazine core could facilitate interactions with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
1-(2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic Acid
- Structure : Additional methoxy group at the phenyl ring’s 4-position (3,4-dimethoxy vs. 3-methoxy).
- Source : HR283944 (CAS 1111058-13-9) .
1-[2-(Thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4-yl]piperidin-3-amine
Core Heterocycle Modifications
1-{[1,2,3,4]Tetrazolo[1,5-a]pyrazin-5-yl}piperidine-4-carboxylic Acid
- Structure : Pyrazolo[1,5-a]pyrazine replaced with tetrazolo[1,5-a]pyrazine.
- Molecular formula: C₁₀H₁₂N₆O₂ (MW: 248.25 g/mol) .
Pyrazolo[1,5-a]pyridine-4-carboxylic Acid Derivatives
Piperidine Substituent Variations
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic Acid
- Structure : Methyl group at pyrazolo position 2; carboxylic acid at piperidine-3.
- Impact : Methyl substitution may reduce steric hindrance, while the shifted carboxylic acid could alter hydrogen-bonding patterns. CAS: 1708013-11-9 .
1-{6-Methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carbonyl}piperidine-4-carboxylic Acid
- Structure : Carbonyl bridge between pyrazolo and piperidine.
- Impact: Conformational rigidity may enhance selectivity for specific targets. Synonym: MolPort-029-942-406 .
Table 1: Molecular Properties of Selected Analogs
Biological Activity
1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C17H19N5O
- Molecular Weight : 309.37 g/mol
- CAS Number : 1260933-41-2
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant anticancer properties. Specifically, studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance, one study reported that piperidine derivatives demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of apoptosis induction .
2. Enzyme Inhibition
The compound has been identified as a potential inhibitor of various enzymes involved in disease processes. For example, pyrazolo[1,5-a]pyrimidine derivatives have shown promise as selective protein inhibitors, which could lead to new drug designs targeting specific enzymes linked to cancer and inflammatory diseases .
3. Psychopharmacological Effects
There is emerging evidence suggesting that compounds with similar structural features may possess psychopharmacological properties. The modulation of neurotransmitter systems through receptor interaction is a key area of interest, particularly concerning their potential use in treating neurological disorders .
The mechanism by which 1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid exerts its biological effects involves:
- Inhibition of Enzyme Activity : The compound may bind to active sites on specific enzymes, inhibiting their function and thereby altering metabolic pathways.
- Modulation of Receptor Activity : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways critical for processes like cell proliferation and apoptosis.
Case Studies
Several studies have investigated the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[2-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid?
- Methodological Answer : Synthesis typically involves functionalization of the pyrazolo[1,5-a]pyrazine core. For example, nitration at position 7 of pyrazolo[1,5-a]pyrazine derivatives can be achieved using HNO₃ in H₂SO₄ under controlled conditions . Cyclocondensation reactions (e.g., using phenylhydrazine and ethyl acetoacetate) are also foundational for constructing pyrazole-carboxylic acid frameworks, as demonstrated in structurally related compounds .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Multi-modal characterization is essential. Techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and molecular symmetry.
- LCMS/FT-IR : For molecular weight verification and functional group identification.
- HPLC : To assess purity (>95% is typical for research-grade material) .
- Melting Point Analysis : Cross-referencing with literature values (e.g., similar piperidine-4-carboxylic acid derivatives exhibit melting points between 151–186.5°C) .
Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Limited direct data exist, but analogs suggest:
- Stability : Stable under normal storage but decomposes in contact with strong oxidants, releasing COₓ and NOₓ .
- Solubility : Likely polar organic solvent-soluble (e.g., DMSO, methanol) due to the carboxylic acid moiety. Aqueous solubility may require pH adjustment .
Advanced Research Questions
Q. What structural modifications of the pyrazolo[1,5-a]pyrazine core enhance pharmacological activity?
- Methodological Answer : Functionalization at position 7 (e.g., nitro or amino groups) can modulate electronic properties and bioactivity. Nitration via HNO₃/H₂SO₄ introduces electron-withdrawing groups, potentially improving binding to enzymatic targets . Coupling with hydrazide derivatives (e.g., vanillin hydrazones) has shown enhanced antibacterial activity in related compounds .
Q. How do substituent variations on the phenyl ring influence receptor binding or selectivity?
- Methodological Answer : The 3-methoxy group on the phenyl ring contributes to π-π stacking and hydrogen-bond interactions. Comparative studies show that:
- Methoxy Position : 3-Methoxy (vs. 4-methoxy) increases steric accessibility for target engagement .
- Electron-Donating Groups : Enhance binding affinity in monoamine reuptake inhibitors, as seen in piperidine-4-carboxylic acid amide derivatives .
Q. Are there contradictions in reported pharmacological data for related derivatives?
- Methodological Answer : Yes. For example:
- Antibacterial vs. Neurological Activity : Hydrazone derivatives exhibit antibacterial effects (e.g., against S. aureus), while phenyl-alkyl-amide derivatives act as monoamine reuptake inhibitors . These discrepancies highlight the role of auxiliary functional groups in divergent bioactivity.
- Synthetic Intermediates : Impurities (e.g., triazolo derivatives) may skew pharmacological assays, necessitating rigorous purification .
Q. What analytical strategies resolve challenges in quantifying this compound in complex matrices?
- Methodological Answer :
- LC-MS/MS : Offers high sensitivity for trace quantification in biological samples.
- Isotopic Labeling : Use of deuterated analogs as internal standards improves accuracy .
- Solid-Phase Extraction (SPE) : Pre-concentration from aqueous phases mitigates matrix interference .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in melting point data across studies?
- Methodological Answer : Variations may arise from polymorphic forms or impurities. Recommended steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
